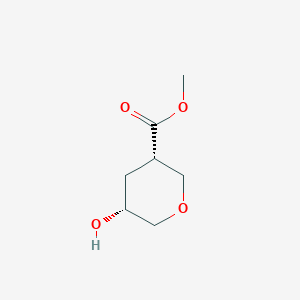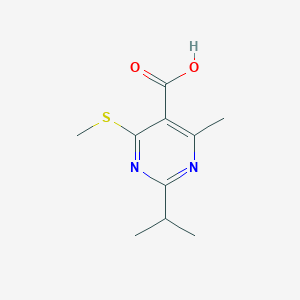![molecular formula C18H18ClN5O2 B2618448 3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-66-0](/img/structure/B2618448.png)
3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
An efficient, simple, and greener method has been described for the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by using microwave irradiations . The one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of reusable catalyst DABCO and EtOH solvents to give the desired products .Molecular Structure Analysis
The structure of the tricyclic compound, 7-(2-chlorobenzyl)-3H-[1,2,4]triazolo[3,1-i]purine 2, was confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .Chemical Reactions Analysis
The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock test and a rotated test in mice, respectively . Most of the compounds had anticonvulsant activity .科学的研究の応用
Receptor Affinity and Molecular Docking Studies
A series of compounds, including imidazo[2,1-f]purine-2,4-dione derivatives, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Notably, compounds with a purine-2,4-dione nucleus generally showed higher affinity values compared to their purine-2,4,8-trione counterparts. Specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies supported these findings, highlighting the importance of the 7-position substituent for receptor interaction. These studies point towards potential applications in developing therapeutic agents targeting serotoninergic and dopaminergic systems for conditions such as depression and anxiety (Zagórska et al., 2015).
Potential Antidepressant and Anxiolytic Agents
Further research into imidazo[2,1-f]purine-2,4-dione derivatives has identified compounds with promising pharmacological profiles. Preliminary in vivo studies of selected derivatives, including compounds with potential anxiolytic and antidepressant activities, underscore the therapeutic potential of these molecules. These findings are significant for the development of new treatment options for mood disorders (Zagórska et al., 2009).
Dual-Acting Ligands for Neurodegenerative Diseases
Research into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones has unveiled compounds acting as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, suggesting a multifaceted approach to treating neurodegenerative diseases such as Parkinson's. This approach could offer both symptomatic relief and disease-modifying effects, highlighting the versatility of imidazo[2,1-f]purine derivatives in drug development (Załuski et al., 2019).
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogues, and their evaluation against various viruses indicate the potential of imidazo[2,1-f]purine derivatives in antiviral therapies. These compounds exhibit moderate activity against rhinovirus at non-toxic levels, suggesting a pathway for the development of new antiviral drugs (Kim et al., 1978).
作用機序
Fused triazoles, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities. Most of these compounds show significant in vivo antitumor and antiviral activity and, in addition, possess fluorescent properties which makes them of interest as biological probes .
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-22-11(2)9-23-14-15(20-17(22)23)21(3)18(26)24(16(14)25)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQKXDNVFFQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613927 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)

![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2618373.png)

![2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B2618376.png)

![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2618383.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2618385.png)

